N-(3-chloro-4-fluorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea, also known as CFMTI, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a thiourea derivative that has been synthesized using specific methods to achieve high purity and yield. The aim of
Scientific Research Applications
DNA-binding Studies and Biological Activities
Research has focused on the synthesis and characterization of nitrosubstituted acyl thioureas, including compounds similar to N-(3-chloro-4-fluorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea. These studies have preliminarily investigated the anti-cancer potencies of such compounds through DNA interaction studies utilizing cyclic voltammetry and UV–vis spectroscopy. Additionally, computational studies have been used to verify these interactions. The research also extends to the evaluation of antioxidant, cytotoxic, antibacterial, and antifungal activities against various pathogens (Tahir et al., 2015).
Antimicrobial Activities
Synthesis of thiourea derivatives and their evaluation for antimicrobial activities have been significant. For instance, eperezolid-like molecules synthesized from precursors including thiourea derivatives have shown high anti-Mycobacterium smegmatis activity. These findings suggest potential applications in developing antibacterial agents (Yolal et al., 2012).
Fluorescent Dye Applications
Thiourea derivatives have also been explored for their potential in creating functionalized fluorescent dyes. A Boranil fluorophore bearing a nitro-phenyl group, related to the core structure of this compound, was successfully used in a model labeling experiment with Bovine Serum Albumin (BSA), exhibiting strong luminescence. This application highlights the role of thiourea derivatives in the development of new fluorescent materials (Frath et al., 2012).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3S/c1-22-13-5-3-9(19(20)21)7-12(13)18-14(23)17-8-2-4-11(16)10(15)6-8/h2-7H,1H3,(H2,17,18,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZZJBGFLATMIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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